molecular formula C12H14N2O2 B11983501 N'-(2-(Allyloxy)benzylidene)acetohydrazide CAS No. 303086-59-1

N'-(2-(Allyloxy)benzylidene)acetohydrazide

Cat. No.: B11983501
CAS No.: 303086-59-1
M. Wt: 218.25 g/mol
InChI Key: KHQNMWATEFBSNR-UKTHLTGXSA-N
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Description

N'-(2-(Allyloxy)benzylidene)acetohydrazide is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . This acetohydrazide derivative features a hydrazone group (N-N=C) and an allyloxy benzylidene moiety, making it a versatile building block in medicinal chemistry and drug discovery research. Compounds with the acetohydrazide functional group are of significant interest in the development of novel therapeutic agents. Recent scientific literature highlights that structurally related benzylidene acetohydrazide derivatives demonstrate potent biological activities, including cytotoxic effects against human cancer cell lines such as prostate cancer (PC-3) and breast cancer (MDA-MB-231) . Some analogues have been shown to inhibit key signaling pathways like EGFR and PI3Kβ, which are critical targets in oncology research, and can induce apoptosis and cell cycle arrest . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for biological evaluation. It is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Proper handling and safety protocols should be followed.

Properties

CAS No.

303086-59-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H14N2O2/c1-3-8-16-12-7-5-4-6-11(12)9-13-14-10(2)15/h3-7,9H,1,8H2,2H3,(H,14,15)/b13-9+

InChI Key

KHQNMWATEFBSNR-UKTHLTGXSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC=C1OCC=C

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1OCC=C

Origin of Product

United States

Preparation Methods

Allylation of 2-Hydroxybenzaldehyde

The precursor 2-(allyloxy)benzaldehyde is typically synthesized via nucleophilic substitution of 2-hydroxybenzaldehyde (salicylaldehyde) with allyl bromide. This reaction proceeds under basic conditions to deprotonate the phenolic hydroxyl group, facilitating the formation of the allyl ether.

Representative Procedure
A mixture of 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol), allyl bromide (14.8 g, 122.9 mmol), and potassium carbonate (16.9 g, 122.9 mmol) in anhydrous dimethylformamide (DMF, 100 mL) is stirred at room temperature for 6–8 hours under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield 2-(allyloxy)benzaldehyde (12.1 g, 92%) as a pale-yellow oil.

Key Variants

  • Solvent Systems : Ethanol, acetonitrile, or DMF are commonly used, with DMF favoring faster kinetics at ambient temperatures.

  • Catalysts : Sodium iodide or 18-crown-6 ether enhances reactivity in non-polar solvents like acetonitrile.

  • Microwave Assistance : Reactions in tetralin under microwave irradiation (180–182°C, 7–8 hours) achieve 47% yield, though with increased side-product formation.

Table 1: Comparative Allylation Conditions

SolventBase/CatalystTemperatureTimeYield
DMFK₂CO₃25°C6 h92%
EthanolK₂CO₃, NaIReflux3 h98%
AcetonitrileK₂CO₃, 18-crown-675°C18 h98%
TetralinNone180°C (MW)8 h47%

Condensation with Acetohydrazide

Hydrazone Formation Mechanism

The target compound is formed via acid-catalyzed condensation of 2-(allyloxy)benzaldehyde with acetohydrazide. The reaction involves nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Standard Protocol
A solution of 2-(allyloxy)benzaldehyde (5.0 g, 28.7 mmol) and acetohydrazide (2.6 g, 28.7 mmol) in absolute ethanol (50 mL) is refluxed for 4–6 hours with 2–3 drops of glacial acetic acid. The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to afford this compound as white crystals (5.8 g, 85%).

Optimization Insights

  • Catalysts : Acetic acid or ammonium acetate improves reaction rates by polarizing the carbonyl group.

  • Solvent Effects : Ethanol and methanol are preferred for their ability to dissolve both reactants and facilitate precipitation of the product.

  • Stoichiometry : Equimolar ratios minimize side reactions like diimine formation.

Table 2: Hydrazone Synthesis Parameters

SolventCatalystTemperatureTimeYield
EthanolAcetic acidReflux4 h85%
MethanolNoneReflux6 h78%
THFNH₄OAc60°C8 h70%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.5–6.9 (m, 4H, Ar-H), 5.95–5.30 (m, 3H, allyl), 4.55 (d, 2H, OCH₂), 2.10 (s, 3H, CH₃).

  • IR (KBr) : 3220 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Isomerization During Allylation

The Claisen rearrangement of 2-(allyloxy)benzaldehyde to 3-allyl-2-hydroxybenzaldehyde is a competing reaction at elevated temperatures (>150°C). Mitigation involves maintaining temperatures below 100°C during allylation and using high-boiling solvents like decalin for controlled heating.

Hydrazone Hydrolysis

Prolonged reflux in aqueous acidic conditions can hydrolyze the hydrazone bond. Anhydrous conditions and shorter reaction times (≤6 hours) are recommended.

Industrial-Scale Considerations

Cost-Effective Catalysts

Bulk synthesis substitutes potassium carbonate with cheaper sodium carbonate, albeit with a 10–15% yield reduction due to slower kinetics.

Solvent Recovery

Ethanol and DMF are recycled via distillation, reducing production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

¹H NMR

  • Allyloxy protons : Expected signals at δ 4.5–5.5 ppm (OCH₂ and CH₂=CH₂) .
  • Hydrazone proton (NH) : Typically appears as a singlet at δ 8.5–10.0 ppm in analogs like 9c and 9d .
  • Aromatic protons : Ortho-substituted benzylidene rings (e.g., 2-allyloxy) show downfield shifts compared to para-substituted derivatives due to deshielding effects .

IR Spectroscopy

  • C=O stretch : ~1650–1680 cm⁻¹ (acetohydrazide carbonyl) .
  • N-H stretch : ~3200–3300 cm⁻¹ (hydrazide NH) .

Q & A

Q. What are the standard synthetic routes for N'-(2-(Allyloxy)benzylidene)acetohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves condensation of 2-(allyloxy)benzaldehyde with acetohydrazide under reflux conditions. Key steps include:

  • Intermediate Preparation: 2-(Allyloxy)benzaldehyde is reacted with acetohydrazide in ethanol under reflux (80–90°C, 1–3 hours) to form the hydrazone derivative .
  • Purification: Recrystallization from ethanol or ether yields the pure product.
  • Yield Optimization: Solvent choice (e.g., ethanol vs. methanol) and stoichiometric ratios (1:1.2 aldehyde:hydrazide) significantly impact yield (70–93%) .

Q. Table 1: Reaction Conditions for Derivatives

DerivativeSolventTemperature (°C)Yield (%)Reference
3a EtOH8074%
9a-g EtOH9075–93%
6(a-l) THF7068–85%

Q. How are acetohydrazide derivatives characterized to confirm their structure?

Methodological Answer:

  • Spectroscopy:
    • FTIR: Confirms C=O (1640–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
    • NMR: 1^1H NMR shows imine (CH=N) protons at δ 8.2–8.5 ppm and allyloxy protons at δ 4.5–5.5 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 364.44 for C21H24N4O2) validate molecular weight .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What in vitro assays are commonly used to evaluate biological activity?

Methodological Answer:

  • Anticholinesterase Activity: Modified Ellman’s method measures AChE/BChE inhibition (IC50 values) .
  • Anti-inflammatory Testing: Carrageenan-induced paw edema in rodents (SEM and ANOVA used for statistical analysis) .
  • Anticonvulsant Screening: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups to the benzylidene ring .
  • Bioactivity Correlation: Compare IC50 values (Table 2). For example, para-hydroxyl substitution enhances AChE inhibition (IC50 = 29.5 µM) .

Q. Table 2: Substituent Effects on AChE Inhibition

SubstituentIC50 (µM)Reference
–OH (para)29.5
–Cl (ortho)>100
–OCH3 (meta)45.2

Q. What computational methods predict molecular interactions and stability?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., with AChE active site) .
  • DFT Calculations: Predict stability of π-stacking interactions (e.g., off-set π[C=O⋯phenyl] stabilization ).
  • Molecular Dynamics (MD): Simulate hydration effects on solubility .

Q. How to address contradictions in biological data across studies?

Methodological Answer:

  • Assay Variability: Differences in enzyme sources (e.g., human vs. electric eel AChE) or incubation times .
  • Statistical Rigor: Use one-way ANOVA with Tukey’s post-hoc test (p < 0.05) to validate significance .
  • Dosage Consistency: Normalize activity to molar concentration (µM) rather than mass (mg/mL) .

Q. What strategies improve solubility and bioavailability?

Methodological Answer:

  • Pro-drug Design: Introduce ionizable groups (e.g., –COOH) or PEGylation .
  • Co-solvents: Use DMSO:water mixtures (≤5% DMSO) for in vitro assays .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance cellular uptake .

Q. What in vivo models are appropriate for therapeutic evaluation?

Methodological Answer:

  • Anti-inflammatory: Rat carrageenan-induced edema model (n = 6–8/group, SEM analysis) .
  • Neuroprotection: Scopolamine-induced cognitive impairment in mice (Morris water maze) .
  • Toxicology: Acute toxicity studies in zebrafish (LC50 determination) .

Q. How do substituents affect the compound’s chemical stability?

Methodological Answer:

  • Hydrolytic Stability: Electron-withdrawing groups (e.g., –Cl) reduce hydrolysis at pH 7.4 .
  • Thermal Stability: TGA shows decomposition >200°C for methoxy-substituted derivatives .
  • Photodegradation: UV-vis monitoring reveals nitro-substituted analogs degrade faster under light .

Q. What advanced analytical techniques resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., dimer formation via N–H⋯O) .
  • 2D NMR (HSQC, HMBC): Assigns quaternary carbons and long-range couplings in complex derivatives .
  • High-Resolution MS: Resolves isotopic patterns for halogenated analogs (e.g., –I, –Cl) .

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